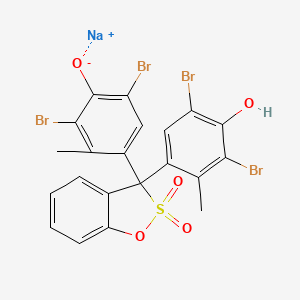

Sodium alpha-(3,5-dibromo-2-methyl-4-oxo-2,5-cyclohexadienylidene)-alpha-(3,5-dibromo-4-hydroxyphenyl)toluenesulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium alpha-(3,5-dibromo-2-methyl-4-oxo-2,5-cyclohexadienylidene)-alpha-(3,5-dibromo-4-hydroxyphenyl)toluenesulphonate is a useful research compound. Its molecular formula is C21H13Br4NaO5S and its molecular weight is 720.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Sodium alpha-(3,5-dibromo-2-methyl-4-oxo-2,5-cyclohexadienylidene)-alpha-(3,5-dibromo-4-hydroxyphenyl)toluenesulphonate, commonly referred to as sodium bromocresol green, is a synthetic organic compound notable for its diverse biological activities. This article explores its synthesis, molecular structure, and biological effects, particularly its antimicrobial properties.

Chemical Structure and Properties

The compound has the molecular formula C21H13Br4NaO5S and a complex structure characterized by multiple bromine substitutions which enhance its biological efficacy. The presence of sulfonate groups contributes to its solubility in water, making it suitable for various applications in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 596.0 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not determined |

| pH (1% solution) | 6.0 - 8.0 |

Synthesis

The synthesis of sodium bromocresol green involves the reaction of dibrominated phenolic compounds with sulfonated toluenes. Characterization techniques such as infrared spectroscopy and X-ray diffraction are employed to confirm the molecular structure and purity of the compound .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial activity of sodium bromocresol green against various pathogens. The compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria, including:

- Bacillus subtilis

- Escherichia coli

- Staphylococcus aureus

Additionally, antifungal activity has been observed against:

- Candida albicans

- Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values for these organisms indicate that sodium bromocresol green is a potent antimicrobial agent .

The antimicrobial action is primarily attributed to the disruption of microbial cell membranes and interference with metabolic processes. The presence of multiple bromine atoms enhances the lipophilicity of the compound, facilitating its penetration into microbial cells.

Case Studies

- Study on Antibacterial Efficacy : A study conducted by Feng et al. (2014) demonstrated that sodium bromocresol green displayed a significant inhibitory effect on E. coli and S. aureus, with MIC values ranging from 32 to 128 µg/mL depending on the strain tested .

- Antifungal Activity Assessment : Another investigation assessed the antifungal properties against Candida albicans, revealing that concentrations as low as 16 µg/mL effectively inhibited fungal growth .

Toxicological Considerations

While sodium bromocresol green exhibits beneficial biological activities, it is essential to consider its toxicological profile. Reports indicate potential harmful effects upon inhalation or skin contact, necessitating careful handling in laboratory settings . The compound has been classified as harmful based on its risk codes related to inhalation toxicity and skin irritation .

Eigenschaften

IUPAC Name |

sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-3-methylphenolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)30-31(21,28)29;/h3-8,26-27H,1-2H3;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJVWXINGPUKNT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Br4NaO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044704 |

Source

|

| Record name | Sodium 2,6-dibromo-4-(3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxido-3H-1,2-benzoxathiol-3-yl)-3-methylphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62625-32-5 |

Source

|

| Record name | Bromocresol green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,6-dibromo-4-(3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxido-3H-1,2-benzoxathiol-3-yl)-3-methylphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.